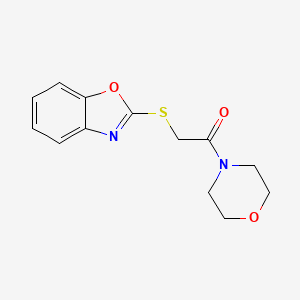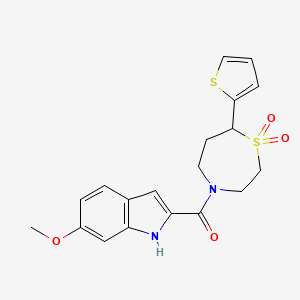
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with complex structures, including those containing thiophene, thiazole, and indole units, are often synthesized and characterized to explore their physical, chemical, and biological properties. For instance, Shahana and Yardily (2020) reported the synthesis and spectral characterization of thiazolyl and thiophene-containing compounds, providing insights into their structural optimization and theoretical vibrational spectra through density functional theory (DFT) calculations. This kind of study aids in understanding the compound's stability, reactivity, and potential applications in various fields, including material science and pharmaceuticals (Shahana & Yardily, 2020).
Biological Activities and Potential Therapeutic Applications
Compounds featuring thiophene, indole, and related heterocyclic frameworks are frequently evaluated for their biological activities, such as antimicrobial, anticancer, and enzyme inhibitory effects. The synthesis and evaluation of novel compounds can lead to the discovery of potent therapeutic agents. For example, Battula et al. (2017) described the synthesis and biological evaluation of thiomorpholine dioxide-derived triazole hybrids, showing potent anticancer activity against various cancer cell lines. Such studies highlight the potential of heterocyclic compounds in developing new therapeutic agents (Battula et al., 2017).
Molecular Docking and Theoretical Studies
Molecular docking and DFT studies are crucial for understanding the interaction mechanisms of heterocyclic compounds with biological targets. These computational methods provide valuable insights into the compound's binding affinity, selectivity, and overall biological activity. For example, Shahana and Yardily's work on thiazolyl and thiophene-containing compounds included molecular docking studies to investigate their antibacterial activity, demonstrating the utility of computational approaches in predicting biological properties and guiding the synthesis of more effective compounds (Shahana & Yardily, 2020).
Propiedades
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-14-5-4-13-11-16(20-15(13)12-14)19(22)21-7-6-18(17-3-2-9-26-17)27(23,24)10-8-21/h2-5,9,11-12,18,20H,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGDSBACXSEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

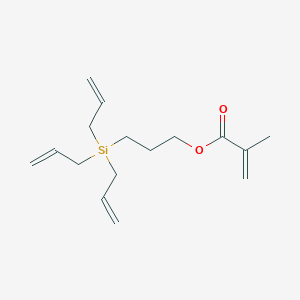

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)
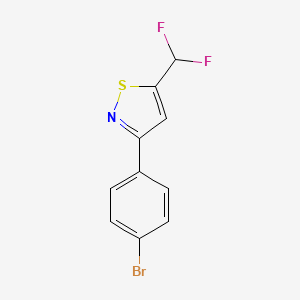
![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)
![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)
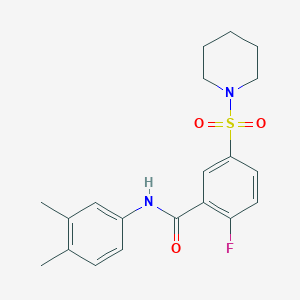
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
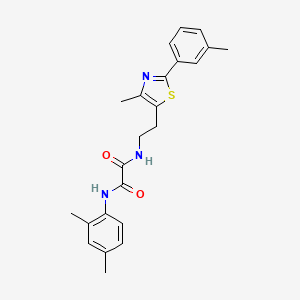

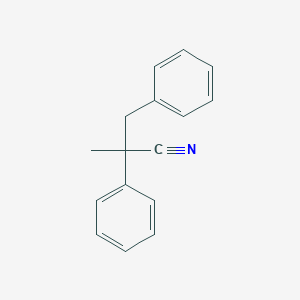
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2807548.png)
